2-(Anilinomethylene)malononitrile

Vue d'ensemble

Description

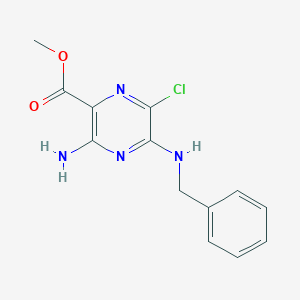

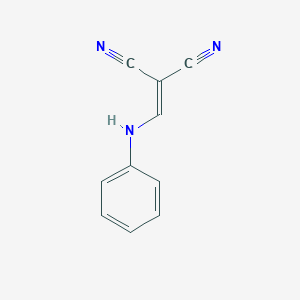

2-(Anilinomethylene)malononitrile is a synthetic organic compound with the molecular formula C10H7N3 . It has a molecular weight of 169.18 g/mol . It is used as a reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors .

Synthesis Analysis

The synthesis of 2-(Anilinomethylene)malononitrile involves various chemical reactions. For instance, it can be synthesized through the direct transformation of benzylidenemalononitriles and malononitrile into 1,1,2,2-tetracyanocyclopropanes . Other methods include the reaction of malononitrile with salicylaldehyde under solvent and catalyst-free conditions .Molecular Structure Analysis

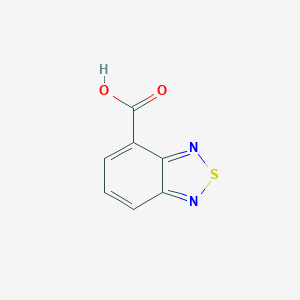

The molecular structure of 2-(Anilinomethylene)malononitrile is characterized by the presence of a phenyl group (C6H5-) attached to a malononitrile group through a methylene bridge . The InChI string representation of the molecule isInChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H . Chemical Reactions Analysis

2-(Anilinomethylene)malononitrile participates in various chemical reactions. For example, it can undergo a [3 + 2] cycloaddition reaction with ethynylethylene carbonates, enabled by organo/metal cooperative catalysis .Physical And Chemical Properties Analysis

2-(Anilinomethylene)malononitrile has a predicted density of 1.220±0.06 g/cm3 . Its melting point is approximately 245 °C, and its boiling point is predicted to be around 300.6±42.0 °C . The pKa value is predicted to be -2.77±0.70 .Applications De Recherche Scientifique

Application in Pharmaceutical Industries and Pharmacology

Benzylidene malononitrile finds applications in pharmaceutical industries and pharmacology . It is produced by polluting routes and is used in the synthesis of various pharmaceutical compounds .

The method of application involves the Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile . The catalysts used in this process were completely characterized by SEM, EDXS, N2 Adsorption, CO2-TPD and NH3-TPD and XRD techniques . Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and 2.5 x 10^-4 g/cm^3 catalyst loading, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 h at 60 °C . The apparent activation energy was 10.01 kcal/mol .

Application in Biotech and Specialty Chemicals

Benzylidene malononitrile is also used in biotech and the production of specialty chemicals . The specific methods of application and experimental procedures in this field are similar to those used in pharmaceutical industries and pharmacology, involving the Knoevenagel condensation of benzaldehyde with malononitrile .

The outcomes obtained in this field are similar to those in pharmaceutical industries and pharmacology, with a high conversion rate of benzaldehyde and selectivity to benzylidene malononitrile .

Application in Perfumery

In the field of perfumery, benzylidene malononitrile is used as a fragrance ingredient . The methods of application and experimental procedures in this field are likely proprietary and specific to each fragrance formulation.

Application in Organic Chemistry

Malononitrile is a commonly known and widely used reagent in organic chemistry . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry even compared to the use of other known CH-acids such as malonic and cyanoacetic esters .

The methods of application involve various reactions with aldehydes, ketones, esters, ethers, and amines . The outcomes of these reactions are a wide range of compounds with different properties and applications .

Application in the Synthesis of Donor-Acceptor Heterocyclic Compounds

Malononitrile is used as a synthetic substrate for a huge number of compounds, including donor-acceptor heterocyclic compounds . These compounds have recently attracted considerable attention due to their application in ultra-fast and ultra-sensitive molecular electronic devices and ultra-high density data storage .

The method of application involves the synthesis of these compounds using malononitrile as a starting material . The outcomes of these reactions are compounds with unique electronic properties that make them suitable for use in advanced electronic devices .

Application in the Synthesis of Electro-Optic Polymeric Materials

In recent years, chromophores-functionalized electro-optic (EO) polymeric materials have been intensively investigated for their potential application in high-speed photonic devices . This has led to extensive explorations of ‘push-pull’ type chromophores with high molecular building blocks commonly used for NLO (nonlinear optic) chromophores .

The method of application involves the synthesis of these materials using malononitrile as a starting material . The outcomes of these reactions are materials with unique optical properties that make them suitable for use in high-speed photonic devices .

Application in the Synthesis of Pharmaceuticals, Pesticides, Fungicides, Solvato-Chromic Dyes, and Organic Semiconductors

Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .

The method of application involves various reactions with aldehydes, ketones, esters, ethers, and amines . The outcomes of these reactions are a wide range of compounds with different properties and applications .

Safety And Hazards

Propriétés

IUPAC Name |

2-(anilinomethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXXIAZJSDBFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313017 | |

| Record name | 2-(anilinomethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Anilinomethylene)malononitrile | |

CAS RN |

1202-48-8 | |

| Record name | NSC265544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(anilinomethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ANILINOMETHYLENE)-MALONONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)